molecular formula C15H12N4O2S B5531119 2-nitrobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone

2-nitrobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone

Cat. No. B5531119
M. Wt: 312.3 g/mol
InChI Key: YRTQLDRZUHVOGS-PDTIZXBLSA-N
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Description

Synthesis Analysis

This compound and similar hydrazones are typically synthesized through condensation reactions involving nitrobenzaldehyde derivatives and hydrazines. For example, one study synthesized hydrazones containing benzo[d]thiazole by condensing N-(5-(benzo[d]thiazol-2-yl)-2-(2-hydrazinyl-2-oxoethoxy)phenyl)acetamide derived from 4-hydroxy-3-nitrobenzaldehyde with aromatic aldehydes under microwave irradiation (Vietnam Journal of Science and Technology, 2023).

Molecular Structure Analysis

The molecular structure of 2-nitrobenzaldehyde hydrazones is characterized by the presence of benzene rings and nitro groups, contributing to their distinct chemical behaviors. For instance, a study on a similar hydrazone, 2-Methyl-N′-(4-nitrobenzylidene)benzohydrazide, revealed the dihedral angle between its two benzene rings, indicating the planar nature of the molecule (Acta Crystallographica Section E: Structure Reports Online, 2010).

Chemical Reactions and Properties

Hydrazones like 2-nitrobenzaldehyde hydrazone can participate in various chemical reactions due to their reactive functional groups. These compounds have been shown to exhibit weak antibacterial and antifungal activities, as seen in a study where compounds derived from hydrazones exhibited activity against various microorganisms (Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 2008).

Physical Properties Analysis

Hydrazones are generally characterized by their solid-state properties, such as crystal structure, which is often stabilized by intermolecular hydrogen bonds. An example is the study of 2-nitrobenzaldehyde hydrazone, which forms dimers linked by hydrogen bonds (Acta crystallographica. Section C, Crystal structure communications, 2004).

Chemical Properties Analysis

The chemical properties of these hydrazones are influenced by their molecular structure. For example, the presence of nitro groups and benzene rings in the structure can impact their reactivity and interaction with other molecules. Studies on similar hydrazones have shown their ability to form complexes with metals, indicating their potential as ligands in coordination chemistry (University of Thi-Qar Journal of Science, 2020).

properties

IUPAC Name

(E)-3-methyl-N-[(E)-(2-nitrophenyl)methylideneamino]-1,3-benzothiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S/c1-18-13-8-4-5-9-14(13)22-15(18)17-16-10-11-6-2-3-7-12(11)19(20)21/h2-10H,1H3/b16-10+,17-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTQLDRZUHVOGS-PDTIZXBLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NN=CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=N\N=C\C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-methyl-N-[(E)-(2-nitrophenyl)methylideneamino]-1,3-benzothiazol-2-imine

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